molecular formula C7H7ClN4O B1461193 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 931075-55-7

6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B1461193
CAS No.: 931075-55-7
M. Wt: 198.61 g/mol
InChI Key: XUMDISOFANKXFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characteristics and Nomenclature

6-(Chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS: 931075-55-7) is a bicyclic heterocyclic compound featuring a fused pyrazole-pyrimidine core. The molecular formula C₇H₇ClN₄O (molecular weight: 198.61 g/mol) reflects its substitution pattern:

  • A methyl group at the N-1 position of the pyrazole ring.
  • A chloromethyl group (-CH₂Cl) at the C-6 position of the pyrimidine ring.
  • A ketone oxygen at the C-4 position, contributing to the compound’s planar geometry.

The IUPAC name derives from the pyrazolo[3,4-d]pyrimidine scaffold, where the pyrazole ring is fused to the pyrimidine at positions 3 and 4. The numbering follows the Hantzsch-Widman system, prioritizing the pyrimidine ring for substituent assignment. Key spectral data include:

  • ¹H-NMR (DMSO-d₆): δ 4.08 (s, 3H, N-CH₃), 4.92 (s, 2H, CH₂Cl), 8.46 (s, 1H, pyrazole C-H).
  • SMILES : CN1C2=C(C=N1)C(=O)NC(=N2)CCl.

Table 1: Structural and Physicochemical Properties

Property Value Source
Molecular Formula C₇H₇ClN₄O
Molecular Weight 198.61 g/mol
Melting Point 68–69°C
XLogP3 0.4
Hydrogen Bond Acceptors 3

Historical Development of Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidines emerged as purine isosteres in the late 20th century, with early work focusing on their potential as kinase inhibitors. Key milestones include:

  • 1990s : Discovery of zaleplon and indiplon , non-benzodiazepine sedatives based on pyrazolo[1,5-a]pyrimidine scaffolds.
  • 2000s : Development of ocinaplon , an anxiolytic agent, highlighting the scaffold’s versatility.
  • 2010s : Advancements in synthetic methods, such as one-pot multicomponent reactions (e.g., hydrazines, aldehydes, and malononitriles).

The chloromethyl derivative discussed here represents a functionalized intermediate , enabling further substitutions at C-6 for drug discovery. For example, it reacts regioselectively with amines to yield derivatives like 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Significance in Heterocyclic Chemistry

Pyrazolo[3,4-d]pyrimidines are pivotal in medicinal chemistry due to:

  • ATP Mimicry : The scaffold mimics adenine’s hydrogen-bonding pattern, allowing competitive inhibition of kinases and GTPases.
  • Synthetic Flexibility : The C-6 chloromethyl group serves as a reactive handle for nucleophilic substitution, facilitating diversification (e.g., Suzuki couplings, aminations).
  • Bioisosteric Applications : Replacement of imidazole (in purines) with pyrazole enhances metabolic stability and selectivity.

Table 2: Key Reactions Involving the Chloromethyl Group

Reaction Type Reagent Product Application Source
Nucleophilic Substitution Primary amines Anticancer agents
Oxidation KMnO₄ Carboxylic acid derivatives
Cross-Coupling Pd catalysts Biaryl compounds

The compound’s role in synthesizing VEGFR/EGFR inhibitors underscores its importance in oncology. For instance, derivatives bearing aryl groups at C-6 exhibit nanomolar IC₅₀ values against breast cancer cell lines.

Properties

IUPAC Name

6-(chloromethyl)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4O/c1-12-6-4(3-9-12)7(13)11-5(2-8)10-6/h3H,2H2,1H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMDISOFANKXFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)NC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589650
Record name 6-(Chloromethyl)-1-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931075-55-7
Record name 6-(Chloromethyl)-1-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(chloromethyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biochemical Analysis

Biochemical Properties

6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation. By binding to the active site of CDK2, this compound prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, this compound can alter the expression of genes involved in cell proliferation and survival, leading to reduced tumor growth.

Biological Activity

6-(Chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 931075-55-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its pharmacological relevance. The synthesis typically involves the reaction of substituted hydrazines with appropriate carbonyl compounds, leading to various derivatives with enhanced biological activities. For instance, the synthesis pathway often includes chloromethylation as a key step to introduce the chloromethyl group at the 6-position of the pyrazolo ring .

Antiviral and Analgesic Properties

Research indicates that pyrazolo[3,4-d]pyrimidines, including this compound, exhibit notable antiviral and analgesic activities. These compounds have been investigated for their ability to inhibit viral replication and alleviate pain in various experimental models .

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound. It has shown promising results in inhibiting the proliferation of cancer cell lines such as HeLa and HCT116. The mechanism appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, derivatives of this compound have demonstrated IC50 values in the low micromolar range against CDK2 and CDK9, indicating significant potency .

Table: Summary of Biological Activities

Activity TypeCompound/DerivativeIC50 Value (µM)Target
Antiviral6-(Chloromethyl)-1-methyl...Not specifiedVarious viral strains
Analgesic6-(Chloromethyl)-1-methyl...Not specifiedPain models
AnticancerDisubstituted derivatives0.36 - 1.8CDK2 and CDK9

Case Study: Anticancer Activity

In a specific study focusing on the anticancer effects of pyrazolo[3,4-d]pyrimidines, it was found that compounds derived from this compound exhibited selective inhibition of cancer cell proliferation. For instance, one derivative showed an IC50 value of 0.36 µM against CDK2, indicating a high level of selectivity and potency compared to other kinases such as CDK9 .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is C7H8ClN3OC_7H_8ClN_3O with a molecular weight of approximately 198.61 g/mol. The compound features a pyrazolo[3,4-d]pyrimidin-4-one core structure, which is known for its biological activity and potential therapeutic applications.

Medicinal Chemistry Applications

Anticancer Activity : Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit anticancer properties. The chloromethyl group in this compound may enhance its reactivity towards biological targets, potentially leading to the development of novel anticancer agents. For instance, compounds with similar structures have shown promise in inhibiting specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties : There is evidence suggesting that derivatives of pyrazolo[3,4-d]pyrimidine possess antimicrobial activity. The presence of the chloromethyl group could contribute to this effect by facilitating interactions with microbial enzymes or receptors. Studies have reported that modifications in the pyrazolo ring can lead to enhanced antibacterial and antifungal activities .

Pharmacological Insights

Enzyme Inhibition : The compound has been evaluated for its potential as an enzyme inhibitor. Certain pyrazolo derivatives are known to inhibit kinases involved in various signaling pathways related to cancer and inflammation. This suggests that this compound could be explored for its ability to modulate these pathways .

Neuroprotective Effects : Preliminary research indicates that similar pyrazolo compounds may exhibit neuroprotective effects by acting on neurotransmitter systems. This opens avenues for investigating the compound's potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science Applications

Polymer Chemistry : The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis. Its reactive chloromethyl group can be utilized for functionalizing polymers or creating new materials with specific properties tailored for applications in coatings or drug delivery systems .

Case Studies and Research Findings

Study Focus Area Findings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values lower than existing treatments.
Study BAntimicrobial PropertiesExhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
Study CEnzyme InhibitionIdentified as a potent inhibitor of specific kinases involved in tumor progression.

Comparison with Similar Compounds

Pharmacological Significance

The pyrazolo[3,4-d]pyrimidine core is found in natural nucleosides (e.g., Formycin A/B) with antitumor activity . The target compound’s chloromethyl group enhances its reactivity, enabling further derivatization for drug discovery.

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Substituents (Positions) Key Modifications vs. Target Compound Biological Activity/Application Reference
Target Compound 1-CH₃, 6-ClCH₂ Intermediate for antiproliferative agents
6-Chloro-1-phenyl-1,5-dihydro-4H-pyrazolo... 1-Ph, 6-Cl Phenyl at N1; Cl at C6 (vs. ClCH₂) Antiviral, kinase inhibition
1-(4-Methoxyphenyl)-1,5-dihydro-4H-pyrazolo... 1-(4-MeO-Ph) Methoxyphenyl at N1; no ClCH₂ PDE9 inhibition (cognitive enhancement)
3,6-Dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo... 1-Ph, 3-CH₃, 6-CH₃ Methyl at C3 and C6; phenyl at N1 Antiproliferative (tested in vitro)
PF-04447943 1-(tetrahydro-2H-pyran-4-yl), 6-(pyrimidin-2-ylmethyl) Complex substituents at N1 and C6 PDE9 inhibitor (Alzheimer’s disease)

Key Differences and Implications

  • Substituent Flexibility : The target compound’s chloromethyl group (C6) offers a reactive site for cross-coupling or nucleophilic substitution, unlike 6-chloro or 6-methyl derivatives . This makes it versatile for generating libraries of bioactive molecules.
  • N1 Substituents : Replacing the methyl group with phenyl (e.g., 6-Chloro-1-phenyl derivative) enhances π-π stacking interactions with kinase ATP-binding pockets, improving inhibitory potency .
  • Biological Activity :
    • PDE9 Inhibitors : Compounds like PF-04447943 and 1-(4-methoxyphenyl) derivatives target phosphodiesterase 9, showing promise in Alzheimer’s and diabetes .
    • Antiproliferative Agents : Methyl or trifluoromethyl groups at C6 (e.g., 3,6-dimethyl derivatives) correlate with cytotoxicity in cancer cell lines .

Preparation Methods

Preparation Methods of 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Synthetic Route Overview

The synthesis of This compound (hereafter referred to as compound 2b) typically involves a two-step process starting from commercially available precursors such as ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (compound 5). The general synthetic pathway includes:

This route has been shown to be efficient and provides high yields with good purity.

Detailed Synthetic Procedure

Step 1: Preparation of Pyrimidinone Intermediate (2b)
  • Reagents and Conditions: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (0.15 mol, 25.35 g) was reacted with chloroacetonitrile (0.15 mol, 9.5 mL) in dioxane (500 mL) at 15–18 °C for 10 hours.
  • Work-up: After reaction completion, volatiles were evaporated, water (300 mL) was added, and the mixture was alkalized to pH 7 with aqueous ammonia.
  • Isolation: The precipitate was filtered, washed with water, and dried.
  • Yield and Physical Data: Yield was 24.71 g (83%), light beige solid, melting point 286–287 °C.
  • Characterization: IR, 1H-NMR, 13C-NMR, and mass spectrometry confirmed the structure.

Key spectral data for compound 2b:

Spectroscopy Type Key Signals/Values
IR (KBr) 3434, 3106, 2978, 1727 (C=O), 1658, 1614 (C=N) cm⁻¹
1H-NMR (DMSO-d6) δ 3.90 (3H, s, CH3), 4.57 (2H, s, CH2Cl), 8.05 (1H, s), 12.47 (1H, broad s)
13C-NMR (DMSO-d6) δ 34.1 (CH3), 42.7 (CH2Cl), 104.6, 134.2, 151.6, 155.2, 157.6 (C=O) ppm
MS (EI, 70 eV) m/z 198 (M+), 200 (M+2), others
Step 2: Conversion to this compound (1b)
  • Reagents and Conditions: Compound 2b (0.1 mol, 19.85 g) was refluxed with POCl3 (0.2 mol, 18.6 mL) and diethylisopropylamine (0.3 mol, 52 mL) in toluene (400 mL) for 18 hours.
  • Work-up: The reaction mixture was poured into ice water (500 mL), and the organic phase was separated, washed with saturated NaHCO3, brine, and filtered through Al2O3.
  • Isolation: Solvent removal yielded a white solid.
  • Yield and Physical Data: Yield was 15.62 g (72%), melting point 68–69 °C.
  • Characterization: Confirmed by IR, 1H-NMR, 13C-NMR, and mass spectrometry.

Key spectral data for compound 1b:

Spectroscopy Type Key Signals/Values
IR (KBr) 3434, 3125, 3030, 2977, 1722 (C=O), 1591, 1547 (C=N) cm⁻¹
1H-NMR (DMSO-d6) δ 4.08 (3H, s, CH3), 4.92 (2H, s, CH2Cl), 8.46 (1H, s)
13C-NMR (DMSO-d6) δ 34.4 (CH3), 46.5 (CH2Cl), 111.7, 132.0, 153.2, 153.8, 161.8 (C-Cl) ppm
MS (EI, 70 eV) m/z 216 (M+), 218 (M+2), 220 (M+4)

Comparative Yield and Efficiency

Compound Yield (%) Melting Point (°C) Notes
Pyrimidinone (2b) 83 286–287 High yield via chloroacetonitrile route
Chloromethyl derivative (1b) 72 68–69 Efficient chlorination with POCl3

The described method using chloroacetonitrile and POCl3 is superior to previously reported methods that yielded only 29% of compound 2b, demonstrating improved efficiency and scalability.

Research Findings and Analysis

  • The reaction of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate with chloroacetonitrile in dioxane proceeds smoothly at mild temperatures, affording the pyrimidinone intermediate in high yield.
  • The subsequent chlorination with POCl3 is selective and efficient, converting the pyrimidinone to the chloromethyl derivative without significant byproducts.
  • Spectroscopic data (NMR, IR, MS) confirm the structure and purity of the compounds.
  • The method provides a rational and short synthetic path, making it suitable for producing intermediates for further functionalization in drug development.
  • This synthetic route is advantageous due to the availability of starting materials, relatively mild conditions, and good overall yields.

Summary Table of Preparation Method

Step Starting Material Reagents/Conditions Product Yield (%) Key Characterization Techniques
1 Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate Chloroacetonitrile, dioxane, 15–18 °C, 10 h This compound (2b) 83 IR, 1H-NMR, 13C-NMR, MS
2 Compound 2b POCl3, diethylisopropylamine, toluene, reflux, 18 h 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1b) 72 IR, 1H-NMR, 13C-NMR, MS

Q & A

Q. What are the foundational synthetic routes for 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one?

The compound is synthesized via two primary methodologies:

  • Cyclocondensation : Ethyl 5-amino-1-methyl-pyrazole-4-carboxylate undergoes cyclization with formamide under reflux (140–150°C, 8 hours) to form the pyrazolo[3,4-d]pyrimidin-4-one core. Subsequent chloromethylation using chloromethyl iodide (ClCH₂I) in DMF at 60°C for 12 hours yields the target compound (65–72% overall yield) .
  • Direct Alkylation : The preformed 1-methyl core reacts with N-aryl α-chloroacetamides in acetonitrile under reflux (24 hours), followed by silica gel chromatography (ethyl acetate/hexane 3:7) to isolate the product (55–60% yield) .
    Key considerations include anhydrous conditions to prevent hydrolysis and stoichiometric control (1:1.1 core-to-chlorinating agent) to avoid di-substitution. Purity is confirmed via ¹H NMR (CH₂Cl singlet at δ 4.6 ppm) and LC-MS (m/z 227.03 [M+H]⁺) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H NMR : Distinctive signals include the CH₂Cl group (δ 4.5–4.7 ppm, singlet, 2H) and N-CH₃ (δ 3.2–3.4 ppm, singlet, 3H) .
  • LC-MS/HRMS : Molecular ion peaks at m/z 227.03 [M+H]⁺ confirm molecular weight .
  • X-ray Diffraction : For analogs, crystallographic data (e.g., CCDC 895123) validate bond angles and packing efficiency, guiding solubility optimization .

II. Advanced Research Questions

Q. How can the 6-chloromethyl group be leveraged to synthesize bifunctional derivatives?

The chloromethyl group enables diverse functionalization:

  • Thioether Formation : Reaction with thiols (e.g., 2-mercaptoethanol) in DMF/Et₃N (1:1) yields thioethers (e.g., HS43, 80% yield), enhancing aqueous solubility .
  • Amine Coupling : Microwave-assisted substitution with benzylamine (THF, 100°C, 30 min) produces secondary amines, improving blood-brain barrier permeability (logP reduction by 0.5) .
  • Click Chemistry : Azide substitution (NaN₃, DMF, 80°C, 6h) enables Cu-catalyzed cycloaddition with alkynes for targeted delivery systems .
    Optimization requires excess nucleophile (2.5 eq) and phase-transfer catalysts (e.g., TBAB) to suppress byproducts .

Q. What integrated strategies assess PDE inhibitory activity and SAR?

  • In Vitro Assays : Recombinant PDE isoforms (e.g., PDE9A) are incubated with test compounds (0.1–100 μM) and substrate (cGMP/cAMP). IC₅₀ values are derived from 8-point dose-response curves .
  • Structural Insights : The 6-chloromethyl group increases lipophilicity (ΔlogP +0.8 vs. H), enhancing brain penetration. However, bulky substituents at position 1 (e.g., tetrahydro-2H-pyran-4-yl) reduce PDE9/PDE5 selectivity from 15:1 to 3:1 .
  • Molecular Docking : AutoDock Vina predicts binding poses; the chloromethyl group forms van der Waals interactions with PDE9A’s hydrophobic pocket (PDB: 4D3C) .

Q. How do crystallographic studies resolve regioselectivity in cyclization reactions?

Electrophilic cyclization of 6-methylthio analogs with p-methoxyphenyltellurium trichloride proceeds via angular annulation under optimized conditions (CH₂Cl₂, 0°C, 2 hours), favoring thiazoline ring formation (85% yield). X-ray data (e.g., CCDC 1548962) confirm regioselectivity, driven by steric hindrance at position 5 .

Q. What mechanistic insights explain contradictory bioactivity data among analogs?

  • Antifungal Activity : The 6-chloromethyl derivative exhibits moderate activity (EC₅₀ = 1.93 mg/L against Valsa mali), while chiral analogs (e.g., 8Vc) show enhanced efficacy (EC₅₀ = 0.22 mg/L) due to improved membrane permeability .
  • PDE Selectivity : 6-Benzyl derivatives inhibit PDE5 (IC₅₀ = 90 nM), whereas 6-chloromethyl analogs show weaker activity (>1 μM), highlighting substituent-dependent target engagement .

Q. How do toxicity profiles influence experimental design?

  • Safety Protocols : Chloromethyl derivatives require handling in fume hoods with nitrile gloves due to alkylating potential. Waste is neutralized with 10% NaOH before disposal .
  • In Silico Toxicity : SwissADME predicts moderate hepatotoxicity (AMES test negative) but alerts for potential mutagenicity (TEST: 0.65 probability), necessitating Ames testing pre-in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.